molecular formula C8H6FNO2 B1330512 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one CAS No. 398-63-0

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1330512
CAS No.: 398-63-0
M. Wt: 167.14 g/mol
InChI Key: ZKNRUFWEZPGGQP-UHFFFAOYSA-N
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Description

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that features a benzoxazine ring with a fluorine atom at the 6th position

Scientific Research Applications

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Safety and Hazards

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, focusing on yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one imparts unique properties, such as increased stability and altered electronic characteristics, which can enhance its performance in specific applications compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

6-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRUFWEZPGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192872
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-63-0
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 398-63-0
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Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
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Record name 6-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE
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Synthesis routes and methods

Procedure details

A solution of 46 g of ethyl 4-fluoro-2-nitrophenoxyacetate, prepared in Example 18, in 500 ml of methanol is hydrogenated under atmospheric pressure in the presence of Raney nickel. After absorption of the theoretical quantity of hydrogen, the catalyst is filtered off, the solution is concentrated in vacuo and the residue is taken up in either, from which it crystallizes. The crystals formed are filtered off, washed with ether and dried. 28 g of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one are thus obtained in the form of crystals of melting point 206°-207° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one a promising candidate for herbicide development?

A: The research highlighted this compound (7F-D-DIBOA) as a promising candidate due to its high phytotoxic activity and selectivity. The study investigated the impact of various aromatic ring substitutions on the herbicidal activity of benzoxazinones. Among the modifications tested, halogenations at the C-6 position, particularly fluorination, proved most successful. 7F-D-DIBOA exhibited the highest selectivity index when comparing its effects on wheat and two common weeds (Lolium rigidum and Avena fatua). [] This selectivity suggests its potential as a herbicide that effectively targets weeds while minimizing damage to valuable crops like wheat.

Q2: How does the structure of this compound relate to its herbicidal activity?

A: The study found a strong correlation between the phytotoxicity of the benzoxazinone derivatives and their steric and electronic parameters. Molecular volume (V) and dipole moment (µ) were identified as the most influential factors. [] While the exact mechanism of action of this compound wasn't explored in this particular study, the correlation suggests that its specific fluorine substitution at the C-6 position optimizes these molecular properties. This optimization likely contributes to its enhanced interactions with biological targets within the weeds, leading to greater phytotoxicity compared to other derivatives tested.

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